1-(9H-fluoren-2-ylmethyl)-3-piperidinol

Description

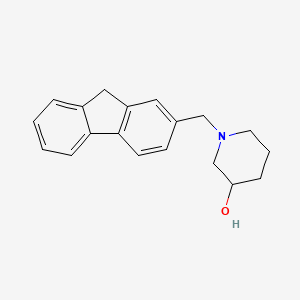

1-(9H-Fluoren-2-ylmethyl)-3-piperidinol is a piperidine derivative featuring a 9H-fluorenylmethyl group attached to the nitrogen atom of the 3-piperidinol scaffold. The fluorenyl group is known to influence steric bulk, lipophilicity, and stability, which may impact biological activity and synthetic accessibility .

Properties

IUPAC Name |

1-(9H-fluoren-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-17-5-3-9-20(13-17)12-14-7-8-19-16(10-14)11-15-4-1-2-6-18(15)19/h1-2,4,6-8,10,17,21H,3,5,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOJXLPIFGHWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

1-(9H-Fluoren-2-ylmethyl)-3-piperidinol

- Core structure: 3-piperidinol (a six-membered ring with a hydroxyl group at position 3).

- Substituent : 9H-fluoren-2-ylmethyl group at the nitrogen atom.

1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol (PD)

- Core structure: 3-piperidinol.

- Substituents : 2-methylphenyl and cyclohexyl groups.

- Pharmacological activity : Demonstrated analgesic effects in murine models of acute and chronic pain, surpassing phencyclidine (PCP) in efficacy .

1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-piperidinol

- Core structure: 3-piperidinol.

- Substituent : Indolyl-ethyl group.

- Physical properties : Melting point 136°C, density 1.166 g/cm³, and moderate lipophilicity .

1-(5-Bromopyrimidin-2-yl)-3-piperidinol

- Core structure: 3-piperidinol.

- Substituent : 5-bromopyrimidinyl group.

- Synthesis: Microwave-assisted reaction with N-ethyl-N,N-diisopropylamine in methanol .

Pharmacological Activity Comparison

Key Observations :

- Substitutions on the piperidinol ring critically determine pharmacological outcomes. For example, cyclohexyl and aryl groups enhance analgesic activity, while glucuronide derivatives (e.g., compounds 4 and 5 in ) show reduced efficacy .

- The fluorenyl group in the target compound may confer enhanced metabolic stability compared to smaller substituents (e.g., methyl or furanyl groups) .

Analytical Techniques

- LC/MS/MS: Used to identify urinary metabolites of piperidinol derivatives, confirming structural integrity via retention times and mass spectra .

- NMR spectroscopy: Critical for verifying substituent positions and stereochemistry, as demonstrated in the synthesis of Fmoc-protected piperidinol derivatives .

Physical and Chemical Properties

Note: The fluorenyl group in this compound likely reduces aqueous solubility compared to smaller substituents, necessitating organic solvents for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.